molecular formula C16H10Br2N4O5 B4828395 N'~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE

N'~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE

Cat. No.: B4828395
M. Wt: 498.1 g/mol
InChI Key: YRTBGGAOAZHJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and indole groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 5 and 7 positions.

    Formation of the Hydrazide: The brominated indole is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation with Nitrobenzaldehyde: The hydrazide is then condensed with 2-nitrobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the nitro group.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

N’~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE: Similar structure but with one less bromine atom.

    N’~1~-(5,7-DICHLORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE: Chlorine atoms instead of bromine atoms.

Uniqueness

N’~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N4O5/c17-8-5-9-14(10(18)6-8)19-16(24)15(9)21-20-13(23)7-27-12-4-2-1-3-11(12)22(25)26/h1-6,19,24H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTBGGAOAZHJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
Reactant of Route 4
N'~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'~1~-(5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NITROPHENOXY)ACETOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.